trans-3-Tridecene
Description
trans-3-Tridecene is a 13-carbon unsaturated hydrocarbon with a trans-configuration double bond at the third carbon position. Its molecular formula is C₁₃H₂₆, and it belongs to the class of linear alkenes. The trans configuration results in distinct physicochemical properties compared to its cis isomer or terminal alkene analogs.
Properties
CAS No. |
41446-57-5 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-3-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h5,7H,3-4,6,8-13H2,1-2H3/b7-5+ |
InChI Key |
OMBXNSHDJUALCV-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC |
Canonical SMILES |
CCCCCCCCCC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-3-Tridecene is through the partial hydrogenation of 3-tridecyne using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond while maintaining the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of longer-chain alkynes or the oligomerization of ethylene followed by selective isomerization to achieve the trans configuration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Tridecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the double bond in this compound can be reduced to form tridecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides and diols: from oxidation.
Tridecane: from reduction.
Dihalides: from halogenation.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of alkene reactivity and stereochemistry.
- Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological membranes due to its hydrophobic nature.
Industry:
- Utilized in the production of lubricants and surfactants.
- Acts as a precursor in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-3-Tridecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural Isomers: cis-3-Tridecene and 1-Tridecene
- cis-3-Tridecene: The cis isomer exhibits higher polarity due to the spatial arrangement of substituents around the double bond, leading to a higher boiling point than the trans isomer.
- 1-Tridecene (CAS RN 2437-56-1) : This terminal alkene is more reactive in polymerization and addition reactions compared to trans-3-Tridecene. Its terminal double bond facilitates electrophilic attacks, making it a preferred substrate in industrial processes like the Shell Higher Olefin Process (SHOP) .
| Compound | Structure | CAS RN | Reactivity Notes |
|---|---|---|---|
| This compound | trans-C₃H₅-CH₂... | Not provided | Lower reactivity due to internal double bond |
| 1-Tridecene | CH₂=CH-(CH₂)₁₀CH₃ | 2437-56-1 | High reactivity in polymerization |
Chain Length Analogs: 1-Tetradecene (C14)
- 1-Tetradecene (CAS RN 1120-36-1) : Increasing chain length to 14 carbons reduces volatility and increases melting point compared to C13 analogs. SHOP Olefin C13/14 mixtures, which include 1-Tridecene and 1-Tetradecene, are commercially significant but require separation techniques for isolation .
| Property | This compound | 1-Tetradecene |
|---|---|---|
| Molecular Weight | 182.35 g/mol | 196.38 g/mol |
| Boiling Point | N/A | Higher (C14) |
Other trans-Alkenes
trans-Alkenes generally exhibit lower boiling points than cis isomers due to reduced molecular dipole interactions. In coordination chemistry, this compound’s internal double bond may provide steric advantages in forming stable metal complexes compared to bulkier cis isomers or terminal alkenes .
Biological Activity
Introduction
trans-3-Tridecene is an unsaturated hydrocarbon belonging to the class of alkenes. It is characterized by a double bond between the third and fourth carbon atoms in its chain, which significantly influences its biological activity. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 182.35 g/mol. Its structure can be represented as follows:
This compound is known for its volatility and hydrophobic nature, which allows it to interact with biological membranes effectively.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are crucial in determining the effectiveness of this compound as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| HCC70 (triple-negative breast cancer) | 10.0 |
These findings suggest that this compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Luo et al. (2014) demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to ascertain the zone of inhibition, revealing that higher concentrations led to more significant antimicrobial effects.
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic properties of this compound on HeLa cells showed that treatment resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed a rise in early and late apoptotic cells post-treatment.
Molecular Mechanisms
The biological activities of this compound can be attributed to several molecular mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, potentially leading to genetic damage in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
